Proxibarbal
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Overview
Description
Proxibarbal, also known as Proxibarbital, is a barbiturate derivative that was first synthesized in 1956. It is known for its anti-anxiety properties and is distinct from most barbiturates due to its minimal hypnotic action. This compound has been used in the treatment of migraine headaches and other vascular headaches .
Preparation Methods
Synthetic Routes and Reaction Conditions: Proxibarbal is synthesized through the reaction of 5-allyl-5-(2-hydroxypropyl)barbituric acid. The synthesis involves the condensation of allylurea with malonic acid derivatives under controlled conditions to form the barbiturate ring structure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: Proxibarbal undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound into its alcohol derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the allyl group
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted barbiturates depending on the nucleophile used
Scientific Research Applications
Mechanism of Action
Proxibarbal exerts its effects primarily through modulation of the gamma-aminobutyric acid (GABA) receptor-ionophore complex. It acts on the GABA-A receptors, increasing the opening frequency of GABA-activated chloride channels. This action results in enhanced inhibitory neurotransmission, leading to its anti-anxiety and anti-migraine effects .
Comparison with Similar Compounds
Butalbital: Another barbiturate used in the treatment of migraines but with more pronounced hypnotic effects.
Phenobarbital: A barbiturate with strong sedative and anticonvulsant properties.
Secobarbital: Known for its hypnotic and sedative effects.
Uniqueness of Proxibarbal: this compound is unique among barbiturates due to its minimal hypnotic action while retaining significant anti-anxiety and anti-migraine properties. This makes it a valuable compound for patients who require anxiety relief without the sedative effects commonly associated with barbiturates .
Properties
CAS No. |
42013-22-9 |
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Molecular Formula |
C10H14N2O4 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
5-(2-hydroxypropyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H14N2O4/c1-3-4-10(5-6(2)13)7(14)11-9(16)12-8(10)15/h3,6,13H,1,4-5H2,2H3,(H2,11,12,14,15,16) |
InChI Key |
VNLMRPAWAMPLNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1(C(=O)NC(=O)NC1=O)CC=C)O |
Origin of Product |
United States |
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